![molecular formula C21H35N3O4 B7910608 tert-butyl 4-[2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]ethyl]piperazine-1-carboxylate](/img/structure/B7910608.png)
tert-butyl 4-[2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]ethyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “tert-butyl 4-[2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]ethyl]piperazine-1-carboxylate” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]ethyl]piperazine-1-carboxylate involves a series of chemical reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers or researchers who developed the compound. general synthetic methods for similar compounds often involve multi-step organic synthesis, including reactions such as alkylation, acylation, and cyclization under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors where the synthesis is optimized for yield and purity. The process would include steps such as raw material preparation, reaction monitoring, product isolation, and purification. Techniques like crystallization, distillation, and chromatography might be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-[2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]ethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
tert-butyl 4-[2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]ethyl]piperazine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-[2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]ethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl 4-[2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]ethyl]piperazine-1-carboxylate include other chemical entities with comparable structures or functional groups. Examples might include:
CID 2632: A cephalosporin antibiotic.
CID 6540461: Another cephalosporin derivative.
CID 5362065: A related β-lactam antibiotic.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of chemical properties, which may confer distinct biological activities or industrial applications. Its specific structure and reactivity profile make it a valuable compound for targeted research and development efforts.
Properties
IUPAC Name |
tert-butyl 4-[2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]ethyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O4/c1-15(18-16(25)13-21(5,6)14-17(18)26)22-7-8-23-9-11-24(12-10-23)19(27)28-20(2,3)4/h22H,7-14H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANAYKAWRDHKJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)CC(CC1=O)(C)C)NCCN2CCN(CC2)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C1C(=O)CC(CC1=O)(C)C)NCCN2CCN(CC2)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(Chloromethyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7910545.png)
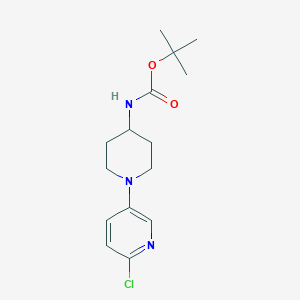

![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B7910561.png)
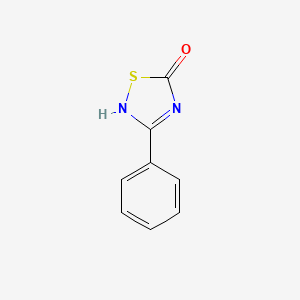
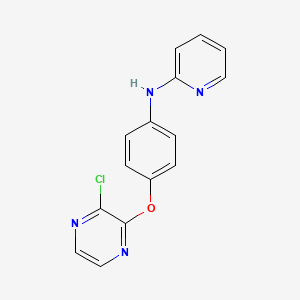
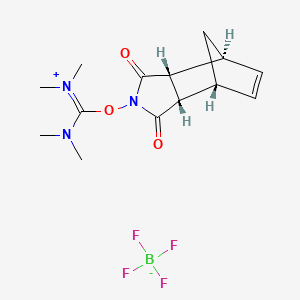

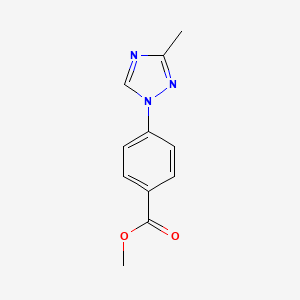

![8-(Chloromethyl)-3-(tetrahydrofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7910628.png)
![Potassium [4-(2-methoxyethylamine-1-carbonyl)phenyl]trifluoroborate](/img/structure/B7910633.png)

